Product packaging for Calystegine B5(Cat. No.:CAS No. 197565-91-6)

Calystegine B5

Cat. No.: B1494847
CAS No.: 197565-91-6
M. Wt: 175.18 g/mol
InChI Key: DJTRTWALNSXKOG-VOQCIKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calystegine B5 is a polyhydroxylated nortropane alkaloid that belongs to the class of tropane alkaloids, characterized by a nitrogenous bicyclic N-Methyl-8-azabicyclo[3.2.1]octane structure and bearing four hydroxyl groups . It is a naturally occurring compound identified in plant species of the Solanaceae and Convolvulaceae families, with its source noted as the root bark of Lycium chinense Mill . The primary research value and biological activity of Calystegines, including this compound, are associated with their capacity to function as potent and competitive glycosidase inhibitors . This mechanism of action, which involves the disruption of carbohydrate metabolism by inhibiting enzymes like beta-glucosidase and alpha-galactosidase, is a significant focus of investigations into two main domains: the development of therapeutics and the assessment of their presence in food and feed for potential toxic effects . Research is largely focused on exploiting this activity to develop potent glycosidase inhibitors with therapeutic potential, while parallel studies examine their natural occurrence in common food plants like potatoes, tomatoes, and eggplants to understand potential implications for food safety . Analytical methods for their study include HPLC-MS/MS with an acidic HILIC column for efficient separation of these high-polarity components . The available toxicity data on calystegines is currently limited, with the European Food Safety Authority (EFSA) noting that few in vivo studies are insufficient to conclusively determine potential chronic effects in humans . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B1494847 Calystegine B5 CAS No. 197565-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRTWALNSXKOG-VOQCIKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C(C1O)(N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198343
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197565-91-6
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197565-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B5
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Calystegine B5

Overview of Calystegine Biosynthesis

Calystegines are derived from the tropane (B1204802) alkaloid pathway. The biosynthesis of these compounds is a complex process that begins with common amino acid precursors and proceeds through a series of enzymatic reactions. nih.gov While the early stages of the pathway leading to the formation of the tropane ring are well-established, the specific steps that convert the intermediate pseudotropine into the various calystegines, including B5, are still under investigation. nih.govresearchgate.net The biosynthesis of calystegines diverges from that of other well-known tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) at a critical branching point. oup.com

Precursors and Early Pathway Intermediates

The biosynthesis of the tropane ring system, the core structure of calystegines, originates from the amino acids L-ornithine and L-arginine. nih.govmdpi.com These precursors are converted to putrescine, a key intermediate. nih.govresearchgate.net The pathway then proceeds through the formation of N-methylputrescine and the N-methyl-Δ¹-pyrrolinium cation, a central precursor for all tropane alkaloids. nih.govmdpi.com

A subsequent series of reactions leads to the formation of tropinone (B130398). mdpi.com It is at this juncture that the pathway branches. The reduction of tropinone can lead to either tropine (B42219), the precursor for hyoscyamine and scopolamine, or pseudotropine (3β-tropanol), the direct precursor for calystegine biosynthesis. nih.govpnas.org

Enzymatic Steps and Key Enzymes Involved

The bifurcation of the tropane alkaloid pathway is controlled by two stereospecific enzymes known as tropinone reductases. nih.gov

Tropinone Reductase I (TR-I): This enzyme catalyzes the reduction of tropinone to tropine (3α-tropanol). mdpi.comnih.gov

Tropinone Reductase II (TR-II): This enzyme is crucial for calystegine biosynthesis as it specifically catalyzes the reduction of tropinone to pseudotropine (3β-tropanol). nih.govpnas.orgnih.gov The presence and activity of TR-II direct the metabolic flow towards the production of calystegines. nih.gov

While the role of TR-II in providing the pseudotropine skeleton is established, the subsequent enzymatic steps involving hydroxylation and demethylation that lead to the formation of Calystegine B5 are not yet fully elucidated. nih.gov

Genetic Basis of Biosynthesis

The genes encoding for tropinone reductases have been isolated and characterized from several plant species within the Solanaceae family. brieflands.com The existence of two distinct tropinone reductase genes, trI and trII, is believed to be the result of a gene duplication event. pnas.org Studies involving the overexpression of the trII gene in root cultures of Atropa belladonna have demonstrated a significant increase in the accumulation of calystegines, confirming the pivotal role of this gene in their biosynthesis. oup.comoup.com The isolation of a TR-II gene from Calystegia sepium has also been reported, showing a strong preference for the formation of pseudotropine. researchgate.net

Comparative Biosynthesis within Tropane Alkaloid Pathways

The biosynthesis of this compound is intrinsically linked to the broader tropane alkaloid pathway. The key point of divergence lies in the stereospecific reduction of tropinone. oup.com While the pathway leading to hyoscyamine and scopolamine proceeds via tropine, the calystegine branch is initiated by the formation of pseudotropine. nih.govpnas.org This highlights a competitive relationship between the two branches for the common precursor, tropinone. The relative expression and activity of TR-I and TR-II are therefore critical in determining the ratio of different tropane alkaloids produced in a given plant. nih.gov Interestingly, the tropane alkaloid biosynthesis pathway itself is thought to have evolved independently in the Solanaceae and Erythroxylaceae families. pnas.org

Factors Influencing this compound Accumulation in Plants

The accumulation of this compound and other calystegines in plants is influenced by a variety of factors.

Genetic Factors: The expression levels of key biosynthetic genes, particularly trII, directly impact the production of calystegines. oup.comoup.com Overexpression of trII has been shown to enhance calystegine levels. oup.com

Developmental Stage and Plant Part: The concentration of calystegines can vary depending on the developmental stage of the plant and the specific plant part. researchgate.net For instance, in potatoes, TR-II has been detected in the cortex and phloem parenchyma of roots and stolons, and in the companion cells of tuber sprouts. nih.govmdpi-res.com

Environmental Conditions: Environmental factors such as climate can influence the final concentration of tropane alkaloids, including calystegines. researchgate.net

Elicitation: The application of elicitors, such as methyl jasmonate, has been shown to influence the accumulation of tropane alkaloids in plant root cultures, although the specific effects on calystegines can vary. oup.com

Biological Activity and Molecular Mechanisms of Calystegine B5

Glycosidase Inhibition Profile

The inhibitory action of calystegines stems from their structural resemblance to monosaccharides, allowing them to bind to the active sites of glycosidases, which are enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates. researchgate.net

Calystegines as a class are known to inhibit a variety of glycosidases. researchgate.netresearchgate.net This broad capability is a hallmark of the calystegine family, with different members showing varied potency against different enzymes. Calystegine B5, as a member of this group, is studied for its role as a glycosidase inhibitor. ontosight.ai However, specific data quantifying the full range of its inhibition across a wide panel of glycosidases are not extensively detailed in the available scientific literature. The activity of the class as a whole suggests that B5 likely interacts with multiple glycosidases, though its specific profile remains an area for further investigation.

While specific inhibitory constants (K_i_) or IC50 values for this compound are not prominently reported in literature, the activities of its close structural relatives provide significant context for its expected behavior. For instance, Calystegine B2 is a potent inhibitor of both almond β-glucosidase and coffee bean α-galactosidase. nih.gov Calystegine B1 and C1 are strong inhibitors of β-glucosidases from various mammalian sources, and human β-xylosidase is notably inhibited by Calystegine C1. researchgate.netbiocrick.com Conversely, Calystegine B4 shows potent inhibition of pig kidney trehalase but lacks significant activity against coffee bean α-galactosidase. chemfaces.com

This variability highlights the specificity determined by the unique hydroxylation patterns of each compound. Given this compound's distinct 1α,2α,4α,7α-tetrahydroxy-nortropane structure, its potency and specificity profile against enzymes like α-glucosidases, β-glucosidases, α-galactosidases, trehalase, and β-xylosidases is expected to be unique. nih.gov

Table 1: Inhibitory Potency (K_i_ Values) of Structurally Related Calystegines Against Various Glycosidases This table displays data for well-studied calystegines to provide context for the potential activity of this compound, for which specific data is not widely available in the cited literature.

CompoundEnzymeSourceK_i_ (μM)Reference
Calystegine B1β-GlucosidaseAlmond1.9 researchgate.net
Calystegine B1β-GlucosidaseRat Liver1.9 researchgate.netbiocrick.com
Calystegine B1α-GlucosidaseRice0.9 biocrick.comchemfaces.com
Calystegine B2β-GlucosidaseAlmond1.9 nih.gov
Calystegine B2α-GalactosidaseCoffee Bean0.86 nih.gov
Calystegine B4β-GlucosidaseAlmond7.3 chemfaces.com
Calystegine B4TrehalasePig Kidney1.2 chemfaces.com
Calystegine C1β-GlucosidaseRat Liver1.0 researchgate.net
Calystegine C1β-XylosidaseHuman Liver0.13 researchgate.netbiocrick.com

The mode of enzyme inhibition is a critical aspect of a compound's biochemical profile. A competitive inhibitor directly vies with the substrate for the enzyme's active site, while a non-competitive inhibitor binds to an allosteric (secondary) site, changing the enzyme's conformation and reducing its efficiency. genome.jpresearchgate.net

Studies of related compounds show that the inhibition kinetics of calystegines can vary. Many calystegines act as competitive inhibitors, which is consistent with their role as substrate mimics. For example, Calystegine B2 is a competitive inhibitor of both β-glucosidase and α-galactosidase. nih.gov Similarly, Calystegine B1 and C1 are competitive inhibitors of β-glucosidases, and Calystegine B4 competitively inhibits trehalase. researchgate.netchemfaces.com However, non-competitive inhibition has also been observed; Calystegine B1 acts as a non-competitive inhibitor of rice α-glucosidase. biocrick.comchemfaces.com The specific inhibition kinetics for this compound have not been reported in the reviewed sources.

Specificity and Potency Against Major Glycosidase Classes (e.g., Alpha-Glucosidases, Beta-Glucosidases, Alpha-Galactosidases, Trehalase, Beta-Xylosidases)

Structural Determinants of Glycosidase Inhibitory Activity

The potency and specificity of calystegines as glycosidase inhibitors are intrinsically linked to their three-dimensional structure, particularly the number, position, and stereochemistry of their hydroxyl groups and the nature of the nitrogen atom.

The specific arrangement of hydroxyl groups on the nortropane skeleton is the primary determinant of a calystegine's inhibitory profile. These hydroxyl groups form hydrogen bonds with amino acid residues in the active site of glycosidase enzymes. nih.gov

The structure of this compound is 1α,2α,4α,7α-tetrahydroxy-nortropane. nih.gov The stereochemistry of these hydroxyls dictates the compound's fit within an enzyme's active site. Research on other calystegines has established key structure-activity relationships. For instance, an equatorial hydroxyl group at the C2 position is considered essential for strong binding to many glycosidases. researchgate.net Furthermore, the presence of a hydroxyl group at the C6 position (in the exo position), as seen in Calystegine B1 and C1, significantly enhances inhibitory activity against β-glucosidase and β-galactosidase but reduces or eliminates activity against α-galactosidase. nih.gov this compound lacks a C6 hydroxyl but possesses a unique hydroxyl group at C7. This distinct substitution pattern suggests that its binding affinity and enzyme specificity will differ from that of C6-hydroxylated calystegines.

The nitrogen atom in the nortropane ring is another critical feature for activity. Most calystegines are nortropane alkaloids, meaning they have a secondary amine (N-H). microbiologyjournal.org Chemical or enzymatic methylation of this nitrogen to form a tertiary amine (N-CH₃) can dramatically alter the compound's inhibitory specificity.

For example, the N-methylation of Calystegine B2 results in a more potent inhibitor of α-galactosidase but nearly eliminates its ability to inhibit β-glucosidase. nih.gov A similar effect is seen with N-methylated Calystegine A3 and B4, where α-galactosidase inhibition is enhanced while inhibition of β-glucosidase and trehalase is lost. nih.gov This shift is attributed to the change in the charge distribution and steric profile of the molecule, which alters its interaction with the enzyme's active site. Thus, methylation of the nitrogen atom is a key factor that can significantly modify the specificity of a calystegine inhibitor. nih.gov The specific effects of N-methylation on this compound have not been documented.

Role of Hydroxyl Group Positioning and Stereochemistry

Interaction with Carbohydrate Metabolism Pathways

This compound, a polyhydroxylated nortropane alkaloid, demonstrates significant interactions with key pathways in carbohydrate metabolism. Its structural similarity to monosaccharides allows it to function as a potent inhibitor of enzymes that are crucial for the breakdown of complex carbohydrates. This inhibitory action forms the basis of its primary biological activities.

General Impact on Glycosidic Bond Hydrolysis

The fundamental process of digesting and utilizing dietary carbohydrates relies on the hydrolysis of glycosidic bonds, which link sugar units together in disaccharides, oligosaccharides, and polysaccharides. khanacademy.orgjackwestin.com This cleavage is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. khanacademy.org Calystegines, due to their sugar-mimicking structures, act as powerful inhibitors of these enzymes. researchgate.net

Table 1: Inhibition of Mammalian Liver Glycosidases by Various Calystegines

CalystegineTarget EnzymeType of Inhibition
B1β-glucosidaseCompetitive
C1β-glucosidaseCompetitive
B2α-galactosidaseCompetitive
A3β-glucosidaseSelective
C1β-xylosidaseCompetitive

Source: Adapted from research on the effects of calystegines on mammalian liver glycosidases. researchgate.net

Regulatory Effects on Cellular Metabolic Processes (e.g., PI3K/AKT/mTOR pathway modulation)

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govwikipedia.orgoncotarget.comrsc.org Dysregulation of this pathway is implicated in various metabolic disorders.

Studies on human adipose-derived stromal cells (ASCs) have revealed that calystegines can exert a protective effect under hyperglycemic conditions by restoring the functionality of the PI3K/AKT/mTOR pathway. researchgate.netmdpi.com In experimental models of hyperglycemia, which can induce cellular dysfunction, treatment with calystegines was found to promote the PI3K/AKT/mTOR signaling axis. researchgate.netmdpi.com This restoration is believed to be a key mechanism through which calystegines improve the metabolic activity and survival of cells subjected to high glucose levels. mdpi.comresearchgate.net The activation of this pathway is crucial for mediating cellular responses to growth factors and nutrients, and its modulation by this compound points to a significant role in regulating cellular metabolic balance. nih.govwikipedia.org

Mitigation of Cellular Stress Responses (e.g., Oxidative Stress, ER Stress, Inflammation in cellular models)

Cellular stress, encompassing oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, is a common feature of metabolic diseases like diabetes, often triggered by persistent high glucose levels (hyperglycemia). mdpi.com The endoplasmic reticulum, a key organelle for protein synthesis and folding, is particularly sensitive to metabolic changes. e-century.us Prolonged ER stress can activate the Unfolded Protein Response (UPR), which, if unresolved, can lead to cell death. nih.govmdpi.com

Calystegines have demonstrated a remarkable ability to counteract these stress responses in cellular models. In human ASCs exposed to hyperglycemic conditions, treatment with a calystegine extract significantly reduced oxidative stress, mitigated mitochondrial dysfunction, and alleviated ER stress. researchgate.netmdpi.com This protective action helps to preserve cellular integrity and function in a high-glucose environment.

Furthermore, calystegines have been shown to effectively prevent the inflammatory response mediated by hyperglycemia. researchgate.netmdpi.com Adipose tissue is known to secrete pro-inflammatory cytokines under metabolic stress. mdpi.com Research has shown that calystegines can regulate the expression of both pro- and anti-inflammatory cytokines in ASCs, thereby controlling the inflammatory cascade. researchgate.netmdpi.com This dual action of reducing cellular stress and inflammation highlights the potential of this compound to protect cells from the damaging effects of metabolic imbalance. researchgate.net

Table 2: Effects of Calystegines on Cellular Stress Markers in Hyperglycemic Human ASCs

Cellular Stress ParameterEffect of Calystegine TreatmentReference
Oxidative StressSignificantly Diminished researchgate.netmdpi.com
ER StressSignificantly Diminished researchgate.netmdpi.com
Mitochondrial DysfunctionMitigated researchgate.netmdpi.com
Inflammatory ResponsePrevented/Regulated researchgate.netmdpi.com

Source: Based on findings from studies on human adipose-derived stromal stem cells. researchgate.netmdpi.com

Ecological and Inter Organismal Roles of Calystegine B5

Plant Defense Mechanisms

Calystegine B5 is an integral part of a plant's chemical arsenal, providing defense against both animal predators and competing plants. brieflands.com

Role in Plant-Arthropod Interactions

This compound is recognized for its role in defending plants against arthropods. brieflands.com These alkaloids can act as feeding deterrents and may be toxic to certain insects. oup.comethz.ch This defensive characteristic is attributed to their ability to inhibit glycosidases, enzymes crucial for the digestion and metabolism of carbohydrates in many organisms. oup.comresearchgate.net By disrupting these essential enzymes, calystegines can negatively impact the growth, development, and survival of herbivorous arthropods that attempt to feed on the plant.

Allelochemical Functions in Plant-Plant Interactions

This compound also functions as an allelochemical, a compound that a plant releases to influence the growth of neighboring plants. oup.comethz.ch This allelopathic activity can inhibit the germination and growth of competing plant species, giving the calystegine-producing plant a competitive advantage in its habitat. nih.gov The release of these compounds into the soil can create a chemical barrier that hinders the establishment of rivals, thereby securing more resources like water, nutrients, and sunlight for the producer.

Plant-Microbe Symbioses and Interactions

The influence of this compound extends below the ground, where it mediates complex interactions between the plant and soil microorganisms, particularly in the rhizosphere, the soil region directly influenced by root secretions.

Nutritional Mediation in Rhizosphere Ecology

Calystegines, including B5, are believed to act as nutritional mediators in the rhizosphere. researchgate.netresearchgate.net Plants excrete these compounds from their roots, and they can serve as a specific carbon and nitrogen source for certain soil microbes. nih.govnih.gov This selective feeding can foster a unique microbial community around the plant's roots. This relationship is thought to be beneficial for the plant, as the favored microorganisms may help in nutrient cycling or protect the plant from pathogens. Evidence suggests that these nutritional relationships are closely tied to the specific chemical structure of the calystegine. researchgate.net

Genetic Basis of Microbial Calystegine Catabolism (e.g., cac locus)

The genetic machinery enabling certain microbes to break down calystegines has been identified. In Sinorhizobium meliloti strain Rm41, the genes responsible for calystegine catabolism, known as the cac (calystegine catabolism) locus, are located on a large, non-symbiotic plasmid called pRme41a. oup.comresearchgate.netresearchgate.net This self-transmissible plasmid carries the genetic information that allows the bacterium to utilize these specific plant compounds. nih.gov The presence of the cac locus provides a selective advantage to S. meliloti in the rhizosphere of calystegine-producing plants, enhancing its ability to colonize this environment. researchgate.net The cac locus is spread over a significant region of the plasmid, indicating a complex genetic system for the degradation of these alkaloids. oup.com

Table 2: Genetic Locus for Calystegine Catabolism

Genetic Element Organism Function Reference
cac locus Sinorhizobium meliloti Encodes the genes for calystegine catabolism. researchgate.netresearchgate.net

Analytical Methodologies for Calystegine B5 Research

Extraction and Purification Techniques from Biological Matrices

The initial and crucial steps in the analysis of Calystegine B5 from biological samples involve its efficient extraction and subsequent purification to remove interfering substances. slideshare.netresearchgate.net

Solvent-Based Extraction Approaches

Due to their hydrophilic nature, calystegines, including B5, are typically extracted from plant materials using aqueous or polar organic solvent mixtures. researchgate.netresearchgate.net Common solvent systems include varying ratios of methanol/water, such as 50:50 (v/v) or 80:20 (v/v), and ethanol/water mixtures. researchgate.net The selection of the solvent system can be critical and is often tailored to the specific biological matrix being analyzed. For instance, a biphasic extraction using a methyl tert-butyl ether (MTBE), methanol, and water mixture has been utilized for potato tuber analysis to separate a wide range of chemical compounds. frontiersin.org The process generally involves macerating the dried and powdered plant material in the chosen solvent, sometimes for extended periods, to ensure exhaustive extraction. researchgate.net

To enhance the purity of the extract, a defatting step with a nonpolar solvent like petroleum ether may be employed prior to the main extraction, especially for matrices with high lipid content, such as seeds. researchgate.net Additionally, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be adapted to remove proteins and fats from complex biological samples. mdpi.com

Table 1: Common Solvent Systems for Calystegine Extraction

Solvent SystemRatio (v/v)Biological Matrix ExampleReference(s)
Methanol/Water50:50Solanaceous species researchgate.net
Methanol/Water80:20Solanaceous species researchgate.net
Ethanol/Water50:50Plant materials researchgate.net
Acetonitrile/Water with Formic Acid50:50 (0.2% formic acid)Plant materials researchgate.net
MTBE/Methanol/Water6:3:1Potato tuber frontiersin.org

Ion-Exchange Chromatography for Isolation

Following initial solvent extraction, ion-exchange chromatography (IEX) is a fundamental technique for the purification and isolation of calystegines. researchgate.netsid.irbrieflands.com This method separates molecules based on their net surface charge. cytivalifesciences.com Since calystegines are alkaloids, they are basic and carry a positive charge at acidic to neutral pH, which allows them to bind to cation-exchange resins. researchgate.netcytivalifesciences.com

The crude extract is passed through a cation-exchange column. researchgate.net Sugars and other neutral or anionic compounds are washed out, while the positively charged calystegines are retained. oup.com The calystegines are then eluted from the column by using a buffer with a high salt concentration or by changing the pH to neutralize the charge on the alkaloids, often with a solution of ammonia. oup.comoup.com This step is highly effective in separating calystegines from other water-soluble plant constituents, resulting in a significantly enriched fraction. researchgate.netoup.com In some protocols, both cation and anion exchange resins are used to further purify the extracts. researchgate.net

Chromatographic Separation Techniques

Due to the complexity of plant extracts, chromatographic methods are essential for the separation and quantification of individual calystegines like B5.

Gas Chromatography (GC) and Coupled Systems (e.g., GC-MS, GC-HRMS-Q-Orbitrap)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net However, calystegines are non-volatile due to their multiple hydroxyl groups and must be chemically modified through derivatization before they can be analyzed by GC. researchgate.netsid.irbrieflands.com

Once derivatized, the calystegine ethers can be separated on a GC column and detected. brieflands.com Coupling GC with mass spectrometry (GC-MS) provides a highly selective and sensitive analytical method. researchgate.netnih.govnih.gov The mass spectrometer separates the ionized fragments of the derivatized calystegines based on their mass-to-charge ratio, allowing for their identification and quantification. nih.govcabidigitallibrary.org High-resolution mass spectrometry (HRMS) systems, such as the GC-HRMS-Q-Orbitrap, offer even greater mass accuracy, which aids in the confident identification of compounds in complex mixtures. researchgate.netnih.gov This technique has been successfully used to determine the presence of various calystegines in tomato varieties. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is another key technique used for the analysis of calystegines. patsnap.compensoft.net Unlike GC, HPLC can directly analyze polar, non-volatile compounds, which would seem to make it ideal for calystegines. researchgate.net However, the lack of a strong UV-absorbing chromophore in the calystegine structure makes detection by standard UV detectors challenging. researchgate.netresearchgate.net

To overcome this limitation, HPLC is often coupled with mass spectrometry (LC-MS). food.gov.uknih.govnih.gov LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. food.gov.uk This approach allows for the analysis of calystegines in their native, underivatized form. An acidic aqueous/acetonitrile solution is often used for extraction, and the extracts are then analyzed by LC-MS/MS. food.gov.uk This method has been validated for the analysis of calystegines in potato and aubergine samples. food.gov.uk

Sample Derivatization Strategies for Enhanced Detection (e.g., Trimethylsilyl (B98337) Ethers)

Derivatization is a critical step for the successful analysis of calystegines by GC. researchgate.netsid.irbrieflands.com The primary purpose of derivatization in this context is to increase the volatility of the analytes by replacing the active hydrogens of the hydroxyl groups with less polar functional groups. obrnutafaza.hr

The most common derivatization method for calystegines is silylation, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. researchgate.netsid.irbrieflands.com This is typically achieved by reacting the dried calystegine extract with a silylating agent. researchgate.net Common silylating reagents include mixtures like hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). brieflands.comresearchgate.net Another reagent used is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netplos.org The resulting TMS-derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. obrnutafaza.hr This derivatization step is essential for achieving good chromatographic separation and sensitive detection of calystegines, including B5. researchgate.netresearchgate.net

Table 2: Common Derivatization Reagents for Calystegine Analysis by GC

Derivatization ReagentAbbreviationTypical Reaction ConditionsReference(s)
Hexamethyldisilazane and Trichlorosilane in PyridineHMDS/TC/Pyridine80°C for 20 min brieflands.com
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TrimethylchlorosilaneBSTFA + 1% TMCS80°C for 30 min researchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA37°C for 90 min or 60°C for 45 min frontiersin.orgresearchgate.netplos.org

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry for structural elucidation and confirmation)

The structural elucidation and confirmation of this compound, a polyhydroxylated nortropane alkaloid, rely on a combination of sophisticated spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining its molecular structure and confirming its identity. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. nih.gov The compound has a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for confirming the molecular formula. researchgate.net Techniques such as gas chromatography coupled to mass spectrometry (GC-MS) are frequently employed for the analysis of calystegines after a derivatization step. researchgate.net

Table 1: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₇H₁₃NO₄ nih.gov
Molecular Weight 175.18 g/mol nih.gov
Exact Mass 175.08445790 Da nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:researchgate.netnih.govresearchgate.netnih.gov

Quantitative Analysis and Detection Limits

The quantitative analysis of this compound and related compounds in various matrices, such as plant tissues and food products, is primarily achieved through chromatographic methods. nih.govresearchgate.net Gas chromatography (GC) is a commonly used technique, often requiring a derivatization step to increase the volatility of the polar calystegine molecules. researchgate.net

Quantitative analysis is frequently performed using a gas chromatograph equipped with a flame ionization detector (GC/FID). researchgate.net For enhanced sensitivity and selectivity, GC coupled to high-resolution mass spectrometry (GC-HRMS) is also utilized. researchgate.net Another approach involves high-performance liquid chromatography (HPLC) coupled to mass spectrometry (LC-MS). researchgate.net

The detection limits for calystegines vary depending on the analytical method employed. For GC/FID, detection limits are reported to be approximately 60 pmol. sid.ir Simpler methods like thin-layer chromatography (TLC) with silver nitrate (B79036) staining have a detection limit of about 0.5 μg. oup.comoup.com More advanced techniques can achieve lower limits of quantitation (LOQ); for example, a GC-HRMS method developed for several calystegines (A3, A5, B1, B2, B3, B4, and C1) in tomato established an LOQ of 0.5 mg/kg for most analytes. researchgate.net

Table 2: Reported Detection and Quantitation Limits for Calystegine Analysis

Analytical Method Analyte(s) Detection/Quantitation Limit Source
GC/FID Calystegines ~60 pmol sid.ir
Thin-Layer Chromatography (TLC) Calystegines ~0.5 µg oup.comoup.com
GC-HRMS-Q-Orbitrap Calystegines A3, A5, B1, B2, C1 LOQ: 0.5 mg/kg researchgate.net

Bioassays for Glycosidase Inhibitory Activity Evaluation (e.g., In Vitro Enzyme Assays)

The biological activity of this compound is evaluated using bioassays, specifically in vitro enzyme assays that measure its ability to inhibit glycosidases. researchgate.netethz.ch Calystegines are recognized as potent glycosidase inhibitors due to their structural resemblance to monosaccharides. researchgate.netresearchgate.net These assays are fundamental to understanding their therapeutic potential. researchgate.net

The general principle of these assays involves incubating a specific glycosidase enzyme (e.g., α-glucosidase, β-glucosidase, or α-galactosidase) with its corresponding substrate, which leads to a measurable product, often a chromophore like p-nitrophenol. researchgate.netsigmaaldrich.com The reaction is performed in the presence and absence of the inhibitor (this compound). The inhibitory activity is quantified by measuring the reduction in the rate of product formation. sigmaaldrich.com The results are typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Calystegines isolated from plants like Lycium chinense, which contains this compound, have been shown to be potent inhibitors of β-glucosidase and α-galactosidase, with IC₅₀ values in the micromolar (10⁻⁶ M) to nanomolar (10⁻⁷ M) range. researchgate.net For instance, Calystegine B2, a closely related compound, is a good inhibitor of human lysosomal α-galactosidase A with an IC₅₀ value of 30 μM. researchgate.net In vitro studies using human intestinal Caco-2 cells are also employed to investigate the inhibition of enzymes like maltase and sucrase. researchgate.netnih.gov

Table 3: Examples of Glycosidase Inhibition by Calystegines

Calystegine Target Enzyme IC₅₀ Value Source
General Calystegines β-Glucosidase & α-Galactosidase 10⁻⁶–10⁻⁷ M researchgate.net
Calystegine B2 Human Lysosomal α-Galactosidase A 30 µM researchgate.net

Emerging Research Frontiers and Future Directions

Unraveling Complete Biosynthetic Pathways

Calystegine B5 is a polyhydroxylated nortropane alkaloid, a class of compounds derived from the tropane (B1204802) alkaloid pathway. researchgate.netoup.com The biosynthesis of calystegines is understood to share its initial enzymatic steps with other tropane alkaloids, starting from the amino acid ornithine or arginine and proceeding through the common precursor, N-methyl-Δ¹-pyrrolinium cation. nih.gov A key bifurcation in the pathway occurs at the level of tropinone (B130398). pnas.org In the Solanaceae family, two distinct tropinone reductases (TRs) determine the fate of this intermediate. pnas.org Tropinone reductase I (TRI) produces tropine (B42219) (3α-tropanol), the precursor to esterified tropane alkaloids like atropine (B194438). pnas.org In contrast, tropinone reductase II (TRII) generates pseudotropine (3β-tropanol), which is the precursor to the nonesterified calystegines. pnas.org

The biosynthesis of calystegines from pseudotropine is thought to involve a series of hydroxylation and demethylation steps, although the precise enzymes and sequence of these reactions leading to this compound are not yet fully elucidated. nih.gov this compound has been identified as 1α,2α,4α,7α-tetrahydroxy-nortropane. nih.gov The genes for some enzymes in the calystegine pathway, such as TRII, have been isolated from various Solanaceae species, including Solanum tuberosum (potato). oup.combrieflands.com However, further research is required to identify and characterize the specific hydroxylases and demethylases responsible for the conversion of pseudotropine into the diverse array of calystegines, including B5. nih.gov

Advanced Structural-Activity Relationship Studies

The biological activity of calystegines, including this compound, is intrinsically linked to their three-dimensional structure, which mimics that of monosaccharides. researchgate.net This structural similarity allows them to act as potent inhibitors of glycosidase enzymes. oup.comontosight.ai Structure-activity relationship (SAR) studies have begun to reveal how the number and stereochemistry of the hydroxyl groups on the nortropane skeleton influence their inhibitory potency and specificity.

For instance, Calystegine B2 is a potent inhibitor of both β-glucosidase and α-galactosidase. nih.gov The addition of a hydroxyl group at certain positions can enhance inhibitory activity against specific enzymes while diminishing it for others. For example, the presence of a hydroxyl group at the C6exo position, as seen in calystegines B1 and C1, boosts inhibition of β-glucosidase and β-galactosidase but significantly reduces or eliminates activity against α-galactosidase. nih.gov

The N-methylation of the tropane nitrogen also dramatically alters inhibitory specificity. nih.gov Chemical N-methylation of calystegines A3 and B4, for example, significantly enhanced their inhibition of coffee bean α-galactosidase while almost completely abolishing their inhibitory effects on β-glucosidase and trehalase, respectively. nih.gov Although specific SAR data for this compound is not as extensively detailed in the provided results, its four hydroxyl groups suggest a high degree of hydrophilicity. researchgate.netnih.gov Further advanced SAR studies, potentially employing computational modeling and a wider array of glycosidase targets, are needed to fully map the inhibitory profile of this compound and to guide the design of more selective and potent inhibitors.

Elucidation of Novel Biological Roles in Plants and Microbes

In plants, calystegines are synthesized in the roots and subsequently transported to other parts of the plant, such as the leaves and tubers. oup.combrieflands.com While their role as glycosidase inhibitors suggests a defensive function against herbivores and pathogens, their precise biological roles are still under investigation. oup.comoup.com The accumulation of calystegines has been observed to increase with carbohydrate availability in potato root cultures, hinting at a link between primary and secondary metabolism. oup.com

Calystegines also play a significant role in the rhizosphere, the soil region directly influenced by root secretions. researchgate.net They can act as a nutritional source for certain soil microorganisms. researchgate.net For example, some bacteria possess the ability to degrade calystegines, indicating a complex ecological interaction between calystegine-producing plants and the microbial communities in their vicinity. oup.com Research has shown that the presence of calystegine-producing plants like Calystegia sepium can enrich the soil with microbes capable of catabolizing these compounds. oup.com The full extent of these interactions and the potential benefits for the plant, such as nutrient cycling or protection against pathogenic microbes, remain to be fully elucidated.

Development of Engineered Biosynthesis Systems

The potential applications of calystegines have spurred interest in developing engineered biosynthesis systems for their production. ethernet.edu.et Traditional extraction from plant sources can be inefficient and subject to environmental variability. researchgate.net Advances in genetic engineering offer the possibility of transferring the biosynthetic gene clusters for calystegines into more manageable production hosts, such as microorganisms or crop plants. ethernet.edu.et

Metabolic engineering strategies could involve the overexpression of key biosynthetic genes, such as tropinone reductase II (TRII) and putrescine N-methyltransferase (PMT), to increase the flux towards calystegine production. oup.com However, early experiments have shown that simply overexpressing a single gene like PMT may not be sufficient to increase calystegine accumulation, highlighting the complexity of the regulatory network. researchgate.net Conversely, suppression of competing pathways could also be a viable strategy. researchgate.net The development of efficient engineered biosynthesis systems will require a more complete understanding of the entire biosynthetic pathway, including the yet-to-be-identified hydroxylation and demethylation steps. nih.gov

Applications of this compound as a Biochemical Tool

Due to their ability to inhibit glycosidases, calystegines, including potentially this compound, are valuable biochemical tools for studying the roles of these enzymes in various biological processes. Glycosidase inhibitors are crucial for investigating the mechanisms of enzymatic glycoside hydrolysis and for probing the functions of glycoproteins.

The specificity of certain calystegines for particular glycosidases makes them useful for dissecting complex biological pathways. For example, the highly specific inhibition of α-galactosidase by N-methylcalystegine B2 has made it a useful tool for studying Fabry's disease, a lysosomal storage disorder characterized by a deficiency in this enzyme. nih.gov While the specific inhibitory profile of this compound is not fully detailed in the provided results, its nature as a glycosidase inhibitor suggests its potential utility in similar studies. ontosight.ai As a research tool, this compound could be employed to modulate the activity of specific glycosidases in vitro and in cell-based assays to elucidate their functions in health and disease.

Q & A

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} NMR) is critical for determining stereochemistry. Compare retention times and fragmentation patterns with authentic standards using mass spectrometry (MS). Cross-referencing with published 13C^{13}\text{C} NMR data for related calystegines (e.g., B2) ensures accuracy .

Q. What are the primary challenges in isolating this compound from plant matrices?

  • Methodological Answer : Co-occurrence of structurally similar calystegines (e.g., B1, B2) requires multi-step purification. Ion-exchange chromatography effectively separates hydroxyl-rich calystegines. Optimizing solvent systems (e.g., dioxane/water mixtures) minimizes solvation issues during extraction .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthesis pathway of this compound?

  • Methodological Answer : Isotope-labeling studies (e.g., 13C^{13}\text{C}-glucose) in plant cultures (e.g., Solanum dulcamara hairy roots) track precursor incorporation. Genetic approaches, such as silencing putative biosynthetic genes (e.g., polyhydroxynortropane synthases), can identify key enzymatic steps .

Q. What experimental strategies address discrepancies in reported distributions of this compound across plant species?

  • Methodological Answer : Cross-species comparative studies should standardize extraction protocols (e.g., pH-controlled hydrolysis) and validate detection limits using spiked controls. Environmental factors (e.g., light/dark growth conditions) must be controlled, as calystegine profiles vary with cultivation parameters .

Q. How do researchers assess the inhibitory activity of this compound against glycosidases?

  • Methodological Answer : Use in vitro enzyme assays (e.g., β-glucosidase or α-galactosidase) with purified this compound. Kinetic studies (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Compare IC50_{50} values with structurally related calystegines (e.g., B1, B2) to establish structure-activity relationships .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Optimize hydrogenation conditions (e.g., solvent selection, catalyst age) to avoid side reactions. Detailed synthetic protocols, including reaction monitoring via thin-layer chromatography (TLC) and intermediate characterization (e.g., optical rotation), are essential. Report yields based on isolated products rather than spectroscopic estimates .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound samples in pharmacological studies?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for purity assessment. Elemental analysis confirms stoichiometry. Reproducibility across multiple batches and independent labs is critical for validating bioactivity claims .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50}. Include uncertainty analysis (e.g., confidence intervals) and report outliers. Cross-validate results with alternative assays (e.g., fluorescence-based vs. colorimetric) to minimize method-specific biases .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when sourcing plant material for this compound research?

  • Methodological Answer : Adhere to the Nagoya Protocol for biodiversity access and benefit-sharing. Document plant collection locations, obtain permits, and cite herbarium vouchers. Ensure compliance with institutional review boards (IRBs) if human subjects are involved in ethnobotanical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.